molecular formula C19H25N3O2 B12231687 N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide

Cat. No.: B12231687
M. Wt: 327.4 g/mol
InChI Key: IQBWNCJGXNNFGO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a dimethylaminoethyl group, and an oxanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-N,N-dimethylethylamine.

    Attachment of the Oxanyl Moiety: The oxanyl group can be attached through a nucleophilic addition reaction involving an appropriate oxirane derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as DNA, enzymes, or receptors, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells.

    Fluorescent Probing: The quinoline core can absorb and emit light, making it useful for imaging applications. The dimethylaminoethyl group can enhance its solubility and cellular uptake.

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core instead of a quinoline core.

    2-(Dimethylamino)ethyl methacrylate: Contains a dimethylaminoethyl group but lacks the quinoline and oxanyl moieties.

Uniqueness

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline core provides fluorescence, while the dimethylaminoethyl and oxanyl groups enhance solubility and reactivity.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)quinoline-2-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-21(2)11-12-22(16-9-13-24-14-10-16)19(23)18-8-7-15-5-3-4-6-17(15)20-18/h3-8,16H,9-14H2,1-2H3

InChI Key

IQBWNCJGXNNFGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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